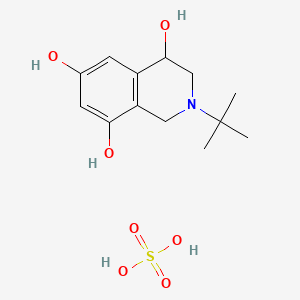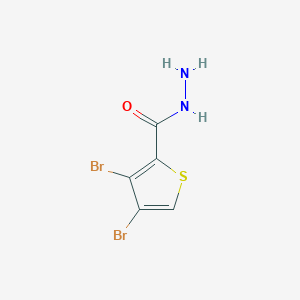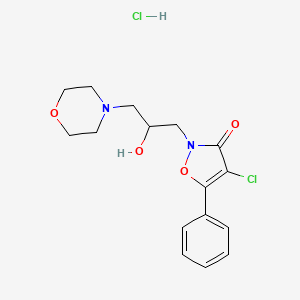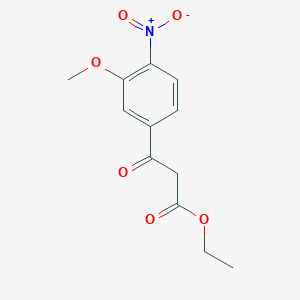![molecular formula C13H26N2O2 B12076620 Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)
Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer and anti-inflammatory effects.
Matrine: Known for its antiproliferative and antimetastatic effects.
Uniqueness
Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate is unique due to its specific structure and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H26N2O2 |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,12(16)17-3)10-15-8-5-11(4-7-14)6-9-15/h11H,4-10,14H2,1-3H3 |
Clé InChI |
NAHKMWGYKZRFFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1CCC(CC1)CCN)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol](/img/structure/B12076537.png)



![4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12076548.png)
![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)


![Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12076592.png)
![7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B12076595.png)

![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)


